bk-2C-B (hydrochloride)
CAS No.:
Cat. No.: VC0211376
Molecular Formula: C10H12BrNO3 · HCl
Molecular Weight: 310.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO3 · HCl |
|---|---|
| Molecular Weight | 310.6 |
| Standard InChI | InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H |
| Standard InChI Key | QEGWLXAUBMCGTL-UHFFFAOYSA-N |
| SMILES | BrC1=C(OC)C=C(C(CN)=O)C(OC)=C1.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity and Physicochemical Data
βk-2C-B (hydrochloride) is chemically defined as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride (CAS: 2303508-66-7) . Key properties include:
The compound’s structure incorporates a β-keto group at the ethanone position, distinguishing it from its parent compound 2C-B, which lacks this functional group . This modification significantly alters its pharmacokinetic and pharmacodynamic profiles.
Structural Analogues and Misclassification Risks
βk-2C-B is often misclassified as a substituted cathinone due to the β-keto group, but this is inaccurate. Cathinones are β-keto-amphetamines, whereas βk-2C-B belongs to the phenethylamine class . The distinction lies in the absence of an amphetamine backbone, which impacts receptor binding and metabolic pathways.
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of βk-2C-B involves a multi-step process starting from 4-bromo-2,5-dimethoxybenzaldehyde :
-
Grignard Reaction: Methylmagnesium bromide adds to the aldehyde group, forming a secondary alcohol.
-
Oxidation: Pyridinium chlorochromate (PCC) converts the alcohol back to a ketone.
-
α-Bromination: Introduction of bromine at the α-carbon adjacent to the ketone.
-
Delépine Reaction: Reaction with hexamethylenetetramine to replace the bromine with a primary amine group.
-
Acid Hydrolysis: Final purification to yield the hydrochloride salt.
Table 1: Synthetic Steps and Reagents
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | CH₃MgBr (Grignard) | Secondary alcohol |
| 2 | PCC (oxidizing agent) | Ketone intermediate |
| 3 | Br₂/FeBr₃ (α-bromination) | α-Brominated ketone |
| 4 | Hexamethylenetetramine | Primary amine (βk-2C-B freebase) |
| 5 | HCl (acid hydrolysis) | βk-2C-B hydrochloride |
This pathway is favored for its simplicity and cost-effectiveness compared to alternative methods .
Dimerization and Stability Challenges
βk-2C-B undergoes pH-dependent dimerization via imine bond formation between the primary amine and β-ketone groups of adjacent molecules . This reaction is reversible but affects bioavailability, particularly in alkaline environments (e.g., nasal mucosa).
| Condition | Outcome |
|---|---|
| Neutral pH | Intramolecular dimerization favored |
| Alkaline pH | Inter-molecular dimerization (purple pyrazine) |
| Acidic pH | Monomer dominant |
Dimerization reduces pharmacological activity, necessitating strict control of storage and administration conditions .
Pharmacological Profile
Receptor Binding and Mechanisms
βk-2C-B exhibits reduced affinity for 5-HT₂A receptors compared to 2C-B, as evidenced by binding assays:
| Parameter | βk-2C-B | 2C-B |
|---|---|---|
| EC₅₀ (5-HT₂A) | 905 nM | 9.03 nM |
| Efficacy (5-HT₂A) | 40.8% | 89.0% |
| μ-Opioid Receptor | Partial agonist (at 270 nM) | – |
This diminished affinity suggests a weaker psychedelic profile but retains monoamine reuptake inhibition potential .
Pharmacokinetics and Metabolism
Limited data exist, but extrapolation from 2C-B metabolism suggests:
-
Primary Pathways: Oxidative deamination and demethylation.
-
Metabolites: Dimethoxybenzoic acid derivatives.
-
Half-Life: Likely prolonged due to reduced receptor binding .
Subjective Effects and Dosing
Recreational users report:
-
Threshold Dose: 50–60 mg (oral).
-
Typical Dose: 60–150 mg (effects lasting 8–12 hours).
-
Effects:
A case report noted cardiac arrest at 140 mg, highlighting steep dose-response curves .
Legal and Regulatory Status
Controlled Substances Classification
βk-2C-B is regulated in multiple jurisdictions:
| Country | Schedule | Effective Date |
|---|---|---|
| Canada | Schedule III | October 12, 2016 |
| Germany | Narcotics Law | 2013 |
| Switzerland | Narcotics List A | – |
| United Kingdom | Class A | – |
These classifications reflect its potential for abuse and lack of therapeutic utility .
Forensic and Research Applications
Cayman Chemical supplies βk-2C-B hydrochloride (CAY15328) for forensic analysis and research, emphasizing its role in detecting novel psychoactive substances .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume